molecular formula C13H17BN2O2 B8136372 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8136372
M. Wt: 244.10 g/mol
InChI Key: YAINQGNXRPAAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boronic acid derivative with a pyrrolopyridine core. This compound is of significant interest in the field of organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Miyaura borylation reaction, which involves the reaction of pyrrolopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically requires heating under an inert atmosphere to ensure the formation of the boronic acid derivative.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Typically involves the use of palladium catalysts, such as Pd(PPh3)4, and a base like potassium carbonate.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced pyrrolopyridine derivatives.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: It is widely used in cross-coupling reactions to synthesize complex organic molecules.

  • Biology: It serves as a building block in the synthesis of biologically active compounds.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of kinase inhibitors.

  • Industry: It is employed in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to act as a ligand in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of organoboron intermediates.

Comparison with Similar Compounds

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its pyrrolopyridine core, which imparts distinct electronic and steric properties compared to other boronic acid derivatives. This makes it particularly useful in specific cross-coupling reactions and in the synthesis of biologically active compounds.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-9-6-5-7-15-11(9)16-10/h5-8H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAINQGNXRPAAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.